

# Erythromycin A N-oxide CAS number and molecular structure

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Compound of Interest

Compound Name: Erythromycin A N-oxide

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## An In-depth Technical Guide to Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Erythromycin A N-oxide**, a key intermediate and metabolite of the macrolide antibiotic Erythromycin A. This document outlines its chemical properties, synthesis, and analytical methodologies, and its role in the synthesis of Clarithromycin.

### **Core Compound Information**

**Erythromycin A N-oxide** is a significant compound in the landscape of macrolide antibiotics. It is recognized as a metabolite of Erythromycin A and serves as a crucial precursor in the semi-synthesis of Clarithromycin, a widely used antibiotic. It can also be present as an impurity in commercial preparations of erythromycin.

#### Molecular Structure:

The molecular structure of **Erythromycin A N-oxide** is characterized by the 14-membered lactone ring typical of erythromycin, with the addition of an N-oxide functional group on the desosamine sugar moiety.



(A 2D chemical structure image would typically be here in a full whitepaper. For this text-based format, the structure is described.)

## **Physicochemical and Quantitative Data**

A summary of the key quantitative data for **Erythromycin A N-oxide** is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of Erythromycin A N-oxide

Property	Value	Reference(s)
CAS Number	992-65-4	[1]
Molecular Formula	C37H67NO14	[1]
Molecular Weight	749.9 g/mol	[1]
Appearance	White solid	
Solubility	Soluble in water, ethanol, methanol, DMF, and DMSO.	
Storage Conditions	-20°C	_
Purity (typical)	>98% by HPLC	

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **Erythromycin A N-oxide** are crucial for researchers in this field.

This protocol describes the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A to form the N-oxide.

#### Materials:

- · Erythromycin A
- Methanol



- Water
- 35% Hydrogen Peroxide

#### Procedure:

- Dissolve 220.2 g (0.3 mol) of Erythromycin A in a mixture of 1,500 ml of methanol and 1,000 ml of water.
- Cool the solution to a temperature between 15 and 20°C.[1]
- Add 79 ml (0.9 mol) of 35% hydrogen peroxide dropwise to the solution.
- Stir the reaction mixture at room temperature for 20 hours.[1]
- Upon completion, the product, **Erythromycin A N-oxide**, can be isolated and purified using standard crystallization techniques.

**Erythromycin A N-oxide** is a key intermediate in the synthesis of Clarithromycin. The following protocol outlines the methylation of the 6-hydroxyl group and subsequent reduction of the N-oxide.

#### Step 1: Methylation to 6-O-methylerythromycin A N-oxide

This step involves the reaction of Erythromycin A N-oxide with a methylating agent in the
presence of a base to selectively methylate the hydroxyl group at the 6-position of the
macrolide ring.[1][2]

#### Step 2: Reduction of 6-O-methylerythromycin A N-oxide to Clarithromycin

• The resulting 6-O-methylerythromycin A N-oxide is then treated with a reducing agent to remove the N-oxide and yield Clarithromycin.[1][2]

#### Materials:

- 6-O-methylerythromycin A N-oxide (3.82 g, 5 mmol)
- Isopropanol (30 ml)



- Stannous chloride dihydrate (2.26 g, 10 mmol)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

#### Procedure:

- Suspend 3.82 g (5 mmol) of 6-O-methylerythromycin A N-oxide in 30 ml of isopropanol.[3]
- Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.
- Stir the mixture at a temperature ranging from 30 to 40°C for 2 hours.
- Add a saturated sodium bicarbonate solution to the reaction mixture.
- Extract the aqueous layer twice with ethyl acetate.[3]
- Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[3]
- Concentrate the solution under reduced pressure to obtain Clarithromycin as a white powder (yield: 96%).[3]

A validated stability-indicating HPLC method is essential for the analysis of Erythromycin A and its related substances, including the N-oxide. The following provides a general framework that can be optimized for **Erythromycin A N-oxide**.

Table 2: HPLC Method Parameters for Erythromycin Analysis



Parameter	Condition	Reference(s)
Column	Reversed-phase C18 (e.g., Inertsil ODS, 4.6 x 150 mm)	[4][5]
Mobile Phase	Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35 v/v/v/v), pH 7.0	[5]
Alternative: Phosphate buffer solution (0.02 M, pH 6.5): Acetonitrile (40:60 v/v)	[4]	
Flow Rate	1.0 - 1.5 mL/min	[4][6]
Column Temperature	70°C	[5]
Detection	UV at 215 nm	[4]
Injection Volume	20 - 50 μL	[4][6]

#### Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
- Filter the sample solution through a 0.45 μm filter before injection.

## **Signaling Pathways and Experimental Workflows**

Visualizing the relationships and transformations of **Erythromycin A N-oxide** is key to understanding its role in medicinal chemistry.

The following diagram illustrates the two-step synthesis of Clarithromycin from Erythromycin A, highlighting the role of **Erythromycin A N-oxide** as a key intermediate.

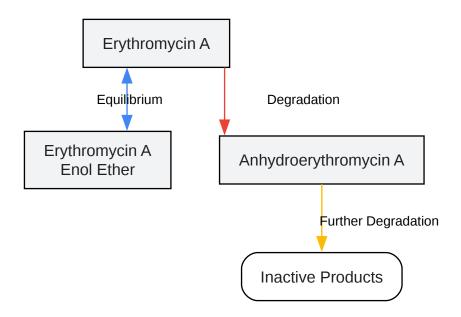


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Caption: Synthetic workflow from Erythromycin A to Clarithromycin.

Understanding the degradation of Erythromycin A is critical for formulation and stability studies. **Erythromycin A N-oxide**, being a close analog, may exhibit similar degradation patterns. The primary degradation in acidic conditions involves the formation of anhydroerythromycin A.[7][8]



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Caption: Acidic degradation pathway of Erythromycin A.

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